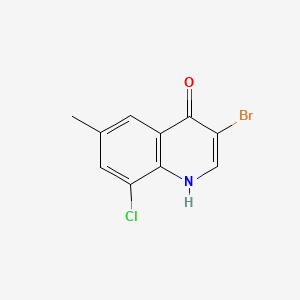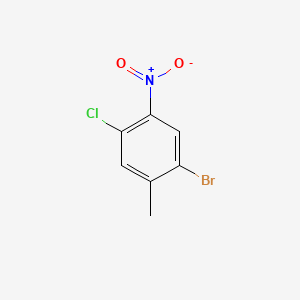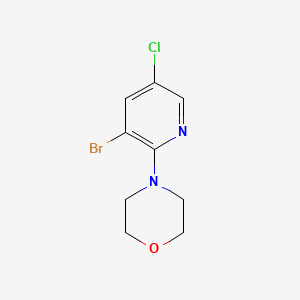
4-(3-Bromo-5-chloropyridin-2-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(3-Bromo-5-chloropyridin-2-yl)morpholine” is an organic compound with the chemical formula C9H10BrClN2O . It is also known as BCM and belongs to the class of heterocyclic organic compounds. It is used in the synthesis of various compounds and finds applications in scientific experiments.
Molecular Structure Analysis
The molecular structure of “4-(3-Bromo-5-chloropyridin-2-yl)morpholine” consists of a six-member aliphatic saturated ring with the formula C9H10BrClN2O . The oxygen and nitrogen atoms lie at positions 1 and 4, respectively .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-Bromo-5-chloropyridin-2-yl)morpholine” include a molecular weight of 277.54, XLogP3 of 2.3, Hydrogen Bond Acceptor Count of 3, and Rotatable Bond Count of 1 . Its exact mass is 275.96650 and its monoisotopic mass is 275.96650 .Aplicaciones Científicas De Investigación
Pharmacological Interest of Morpholine Derivatives
Morpholine derivatives, including compounds like 4-(3-Bromo-5-chloropyridin-2-yl)morpholine, have been extensively studied for their broad spectrum of pharmacological activities. These compounds are part of a class of six-membered aromatic organic heterocycles that contain nitrogen and oxygen atoms. Recent scientific endeavors have focused on designing and synthesizing various morpholine derivatives for diverse pharmacological applications. Research indicates that morpholine and its derivatives exhibit potent pharmacophoric activities, which are essential in biochemistry and pharmacology. The exploration of morpholine analogues has led to significant developments in methodologies, showcasing their importance in medicinal chemistry (Asif & Imran, 2019).
Role in Photocatalytic Degradation
The application of 4-(3-Bromo-5-chloropyridin-2-yl)morpholine extends to environmental chemistry, particularly in the photocatalytic degradation of pollutants. Research has demonstrated the effectiveness of morpholine-based compounds in the mineralization of various organic pollutants when used with TiO2 and UV light. This process leads to the breakdown of complex organic compounds into simpler, less harmful substances. The study of photocatalytic degradation pathways helps in understanding the potential environmental applications of morpholine derivatives, providing insights into the removal of pollutants from water and soil (Pichat, 1997).
Synthetic and Pharmaceutical Applications
Morpholine derivatives, including 4-(3-Bromo-5-chloropyridin-2-yl)morpholine, have shown significant potential in synthetic and pharmaceutical chemistry. Their structural versatility allows for the development of various synthetic routes, leading to the production of novel compounds with enhanced pharmacological properties. Studies highlight the utility of morpholine-based compounds in creating efficacious pharmaceutical agents, underlining their role in drug discovery and development. This encompasses a wide range of therapeutic categories, including antimicrobial, antitumor, and cardiovascular drugs, showcasing the compound's versatility and importance in pharmaceutical research (Mohammed et al., 2015).
Safety And Hazards
“4-(3-Bromo-5-chloropyridin-2-yl)morpholine” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The safety information includes hazard statements such as H301 and precautionary statements such as P301 + P330 + P331 + P310 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Propiedades
IUPAC Name |
4-(3-bromo-5-chloropyridin-2-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClN2O/c10-8-5-7(11)6-12-9(8)13-1-3-14-4-2-13/h5-6H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRVXMIBIWBTQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=N2)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682412 |
Source


|
| Record name | 4-(3-Bromo-5-chloropyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-5-chloropyridin-2-yl)morpholine | |
CAS RN |
1199773-36-8 |
Source


|
| Record name | 4-(3-Bromo-5-chloro-2-pyridinyl)morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199773-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Bromo-5-chloropyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


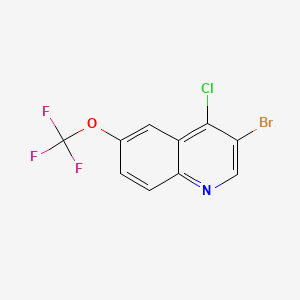
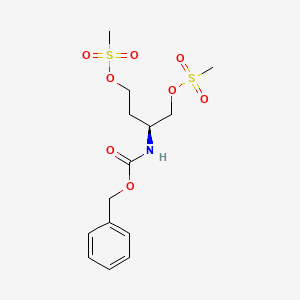

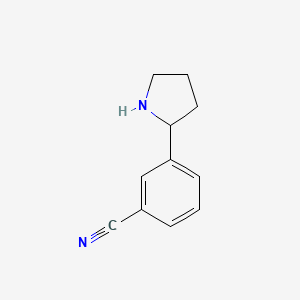
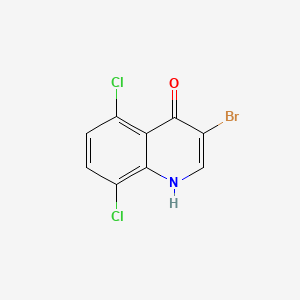
![tert-Butyl 4-{[2-(4-nitrophenyl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B598538.png)
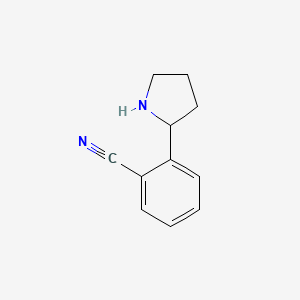
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-, methyl ester](/img/structure/B598542.png)
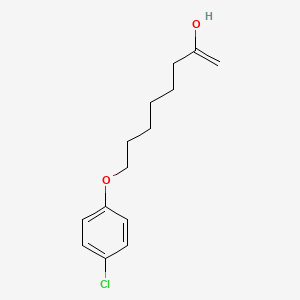
![4-(Benzo[d]isothiazol-3-yl)-1-((3aR,7aR)-hexahydro-1H-isoindol-2(3H)-yl)piperazin-1-ium-1-sulfonate](/img/structure/B598547.png)
![5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B598549.png)
